molecular formula C19H15N5O B2883261 6-[3-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile CAS No. 2380080-12-4

6-[3-(6-Oxo-3-phenyl-1,6-dihydropyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2883261
CAS No.: 2380080-12-4
M. Wt: 329.363
InChI Key: GSPSZNGJFUGMHS-UHFFFAOYSA-N
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Description

The compound “6-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile” is a complex organic molecule that contains several functional groups and rings, including a pyridazine ring and an azetidine ring . Pyridazine derivatives are known to possess a wide range of pharmacological activities .


Molecular Structure Analysis

The molecule contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and an azetidine ring, which is a four-membered ring with one nitrogen atom . The exact structure would depend on the positions of these rings and the other functional groups in the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on its exact structure. Generally, pyridazine and azetidine rings can participate in various chemical reactions . For example, they can act as nucleophiles in reactions with electrophiles, or they can be functionalized with various groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, the presence of nitrogen in the rings would make the compound more polar and potentially more soluble in water . The exact properties would need to be determined experimentally .

Safety and Hazards

Without specific information on this compound, it’s hard to say what its safety and hazards might be. As with any chemical, it should be handled with care, and appropriate safety measures should be taken.

Future Directions

The future research directions for this compound could include studying its biological activity, optimizing its synthesis, and investigating its potential uses in medicine or other fields . Given the wide range of activities of similar compounds, it could have promising potential .

Properties

IUPAC Name

6-[3-(6-oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c20-10-14-6-8-18(21-11-14)23-12-16(13-23)24-19(25)9-7-17(22-24)15-4-2-1-3-5-15/h1-9,11,16H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPSZNGJFUGMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=C(C=C2)C#N)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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